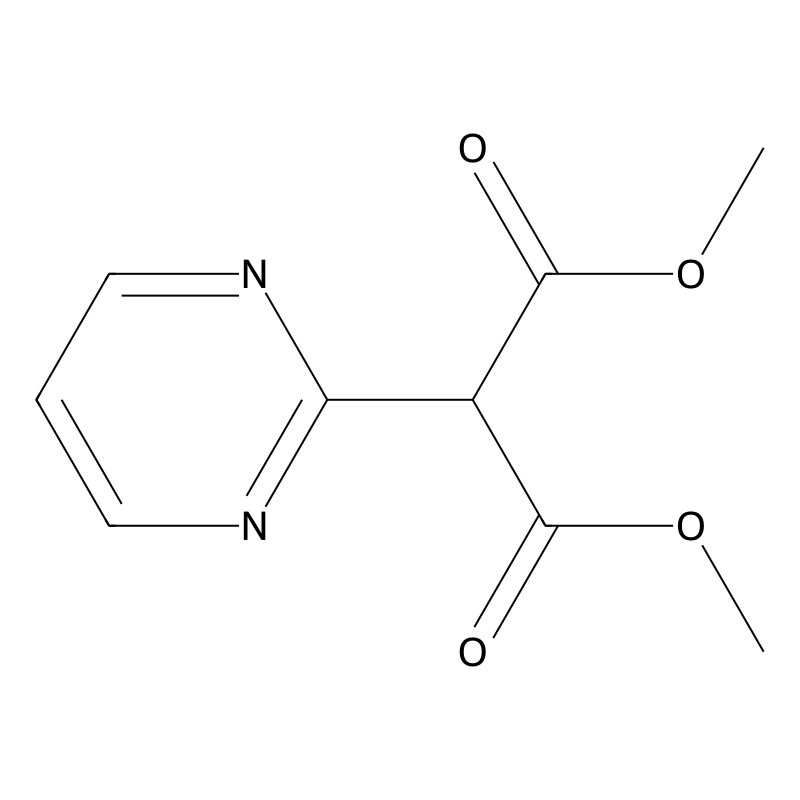

Dimethyl 2-(2-pyrimidyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Substituted Pyrimidines:

Dimethyl 2-(2-pyrimidyl)malonate finds application in the synthesis of various substituted pyrimidine derivatives, which are a class of heterocyclic compounds with significant biological activity. The malonate moiety acts as a versatile building block, allowing for further functionalization through reactions like alkylation, decarboxylation, and condensation. Here, the pyrimidine ring acts as a core structure, and the malonate group can be manipulated to introduce desired functionalities [1].

Source

Dimethyl 2-(2-pyrimidyl)malonate is a malonic acid derivative characterized by the presence of a pyrimidine ring. This compound features two methoxy groups attached to the malonate moiety, making it a dimethyl ester of 2-(2-pyrimidyl)malonic acid. Its molecular formula is C₁₀H₁₁N₁O₄, and it has a molar mass of approximately 211.20 g/mol. The structure can be represented as follows:

- Chemical Structure: The compound consists of a central malonate core with two methoxy groups and a pyrimidine substituent, which contributes to its unique reactivity and biological properties.

- Alkylation: The active methylene group in the malonate can undergo alkylation reactions, allowing for the synthesis of substituted acetic acid derivatives.

- Claisen Condensation: This reaction involves the formation of β-keto esters or β-hydroxy esters through the condensation of two esters or one ester and a carbonyl compound in the presence of a base.

- Cyclocondensation Reactions: Dimethyl 2-(2-pyrimidyl)malonate can react with dinucleophiles to form heterocyclic compounds, leveraging its pyrimidine component for additional reactivity .

Research indicates that dimethyl 2-(2-pyrimidyl)malonate exhibits notable biological activity. It has been studied for its potential as an anti-inflammatory agent and for its effects on various enzymatic pathways. The pyrimidine moiety is significant for its interactions with biological targets, including enzymes and receptors involved in metabolic processes .

The synthesis of dimethyl 2-(2-pyrimidyl)malonate typically involves the following steps:

- Starting Materials: Propanedioic acid (dimethyl ester) is reacted with 2-methanesulfonyl-pyrimidine.

- Reaction Conditions: The reaction is conducted under controlled conditions to ensure optimal yield and purity.

- Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to isolate dimethyl 2-(2-pyrimidyl)malonate from by-products .

Dimethyl 2-(2-pyrimidyl)malonate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting metabolic pathways.

- Agricultural Chemistry: The compound may be explored for use in developing pesticides or herbicides due to its biological activity.

- Material Science: It can be utilized in synthesizing polymers or materials with specific properties derived from its chemical structure .

Studies on dimethyl 2-(2-pyrimidyl)malonate have explored its interactions with various biological molecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research has indicated that it may inhibit certain enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Several compounds share structural similarities with dimethyl 2-(2-pyrimidyl)malonate, allowing for comparative analysis:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl Malonate | Ethyl esters instead of methyl | Commonly used in malonic ester synthesis |

| Dimethyl Malonate | Similar core structure but lacks pyrimidine | Simpler structure; less biological activity |

| Dimethyl 2-(4-pyridyl)malonate | Contains a pyridine ring instead of pyrimidine | Different heterocyclic structure |

| Dimethyl 3-(3-pyridyl)malonate | Similar malonic structure with a different position | Potentially different reactivity profile |

Uniqueness

Dimethyl 2-(2-pyrimidyl)malonate stands out due to its specific pyrimidine substitution, which enhances its reactivity in cyclocondensation reactions and offers distinct biological activities compared to other malonates. Its ability to interact with various biological targets makes it a valuable compound for further research and application development .

Dimethyl 2-(2-pyrimidyl)malonate represents a specialized malonic acid derivative featuring a pyrimidine heterocycle substituted at the alpha position [1] [2]. The compound exhibits a molecular formula of C9H10N2O4 with a molecular weight of 210.19 g/mol [1] [2]. The structure consists of a central malonate core bearing two methoxy ester groups and a pyrimidine ring attached at the 2-position [1] [2].

Spectroscopic Analysis

The spectroscopic characterization of Dimethyl 2-(2-pyrimidyl)malonate relies on established methodologies for malonate ester analysis, drawing from comprehensive studies of similar compounds in the literature.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about Dimethyl 2-(2-pyrimidyl)malonate through proton and carbon-13 analyses. Based on structural analogy with dimethyl malonate systems, the compound exhibits characteristic NMR signatures consistent with its molecular framework [3] [4].

The proton NMR spectrum reveals distinct chemical environments for the various hydrogen atoms within the molecule. The methoxy protons of the ester groups appear as characteristic singlets in the aliphatic region, typically around 3.7-3.8 ppm, consistent with standard malonate ester patterns [3] [4]. The central methine proton (CH) connecting the two ester groups and the pyrimidine ring displays a characteristic chemical shift influenced by the electron-withdrawing nature of adjacent carbonyl groups and the pyrimidine heterocycle [3] [4].

The pyrimidine ring protons exhibit distinct chemical shifts reflecting their aromatic character and nitrogen environments. The H-4 and H-6 protons of the pyrimidine ring typically appear as doublets in the aromatic region, while the H-5 proton manifests as a triplet due to coupling with adjacent protons [3] [4]. These chemical shifts are sensitive to the electronic environment created by the nitrogen atoms and the malonate substitution pattern.

Carbon-13 NMR spectroscopy provides complementary structural information, revealing the carbonyl carbon resonances of the ester groups typically appearing around 168-170 ppm [3] [4]. The methoxy carbon atoms resonate in the characteristic range of 52-54 ppm, while the central quaternary carbon bearing the pyrimidine substituent displays a distinct chemical shift influenced by the multiple electron-withdrawing groups [3] [4].

The pyrimidine carbon atoms exhibit characteristic chemical shifts with the C-2 carbon (attached to the malonate) appearing around 157-158 ppm, and the C-4 and C-6 carbons displaying similar resonances due to their equivalent magnetic environments [3] [4]. The C-5 carbon typically resonates at a distinct chemical shift reflecting its unique position within the pyrimidine heterocycle [3] [4].

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides valuable information about the functional groups present in Dimethyl 2-(2-pyrimidyl)malonate, particularly focusing on the carbonyl and pyrimidine moieties. The compound exhibits characteristic IR absorption patterns consistent with malonate ester systems and pyrimidine heterocycles [5] [6].

The carbonyl stretching vibrations represent the most prominent features in the IR spectrum. Malonate esters typically display two distinct carbonyl stretching bands, reflecting the asymmetric and symmetric stretching modes of the ester groups [5]. For Dimethyl 2-(2-pyrimidyl)malonate, these bands appear in the range of 1740-1760 cm⁻¹, with the exact frequencies influenced by the pyrimidine substituent and intermolecular interactions [5].

The presence of the pyrimidine ring contributes additional characteristic absorptions to the IR spectrum. The aromatic C=C and C=N stretching vibrations appear in the range of 1580-1620 cm⁻¹, while the pyrimidine ring breathing modes manifest at lower frequencies [5]. The C-H stretching vibrations of the pyrimidine ring appear in the aromatic region around 3000-3100 cm⁻¹ [5].

The methoxy groups contribute characteristic absorptions including C-O stretching vibrations around 1200-1300 cm⁻¹ and C-H stretching modes in the aliphatic region around 2950-3000 cm⁻¹ [5]. The central C-H stretching of the malonate moiety appears as a distinct absorption influenced by the electron-withdrawing environment [5].

Based on studies of related malonate systems, the compound exhibits specific vibrational signatures that confirm its structural identity. The interaction between the pyrimidine ring and the malonate moiety creates a unique spectroscopic fingerprint that distinguishes this compound from other malonate derivatives [5] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of Dimethyl 2-(2-pyrimidyl)malonate. The compound exhibits characteristic fragmentation patterns consistent with malonate ester systems and pyrimidine-containing molecules [7] [4].

The molecular ion peak appears at m/z 210, corresponding to the molecular weight of the compound [1] [2]. The molecular ion exhibits moderate stability, with the relative intensity depending on ionization conditions and the instrument parameters [7]. The presence of both nitrogen atoms in the pyrimidine ring influences the molecular ion stability through resonance effects [7].

The primary fragmentation pathways involve the loss of methoxy groups (M-31) and the cleavage of ester bonds. The loss of a methoxy radical (- OCH₃) generates a prominent fragment at m/z 179, while the subsequent loss of carbon monoxide produces fragments at lower masses [7]. The malonate moiety undergoes characteristic fragmentation with the loss of CO₂Et groups, generating fragments at m/z 165 and lower masses [7].

The pyrimidine ring contributes to specific fragmentation patterns, with the molecular ion undergoing alpha cleavage adjacent to the heterocycle. This process generates pyrimidine-containing fragments and malonate-derived species [7]. The nitrogen atoms in the pyrimidine ring stabilize certain fragment ions through resonance effects, influencing the overall fragmentation pattern [7].

Secondary fragmentation processes involve the breakdown of the pyrimidine ring and further decomposition of the malonate fragments. The pyrimidine ring may undergo ring opening and rearrangement reactions, generating smaller heterocyclic fragments and nitrogen-containing species [7]. The ester groups continue to fragment through standard pathways, losing alkoxy groups and generating carboxylic acid derivatives [7].

The fragmentation pattern also reveals information about the molecular connectivity and the stability of different structural units. The relative intensities of fragment ions provide insights into the preferred fragmentation pathways and the influence of the pyrimidine substituent on the overall molecular stability [7] [8].

Crystallographic Studies

Crystallographic analysis of Dimethyl 2-(2-pyrimidyl)malonate provides detailed three-dimensional structural information about the molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific crystal structure data for this compound was not found in the current literature, structural insights can be derived from related malonate and pyrimidine-containing compounds.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional structure of Dimethyl 2-(2-pyrimidyl)malonate. Based on analysis of structurally related compounds, the molecule likely adopts a specific conformation in the solid state that minimizes steric interactions and maximizes intermolecular stabilization [9] [10].

The molecular geometry of Dimethyl 2-(2-pyrimidyl)malonate is characterized by the spatial arrangement of the pyrimidine ring relative to the malonate moiety. The pyrimidine ring is expected to adopt a specific orientation that balances steric considerations with electronic effects from the adjacent ester groups [9] [10]. The C-C bond connecting the pyrimidine ring to the malonate carbon likely exhibits a specific torsion angle that reflects the optimal molecular conformation [9] [10].

The ester groups within the malonate moiety are expected to adopt conformations that minimize steric clashes while maintaining favorable electronic interactions. The methoxy groups may exhibit rotational freedom around the C-O bonds, leading to potential conformational disorder in the crystal structure [9] [10]. The carbonyl groups of the ester moieties are likely oriented to facilitate intermolecular hydrogen bonding and dipole-dipole interactions [9] [10].

Bond length analysis would reveal specific information about the electronic structure and conjugation within the molecule. The C-C bonds within the pyrimidine ring are expected to exhibit aromatic character with equalized bond lengths, while the connection to the malonate moiety may show distinct bond parameters reflecting the sp³ hybridization of the central carbon [9] [10].

The overall molecular shape and volume influence the crystal packing efficiency and the formation of specific supramolecular architectures. The compound likely crystallizes in a space group that accommodates the molecular symmetry and facilitates optimal intermolecular interactions [9] [10].

Hydrogen Bonding Networks

Hydrogen bonding interactions play a crucial role in determining the crystal structure and stability of Dimethyl 2-(2-pyrimidyl)malonate. The molecule contains several potential hydrogen bonding sites, including the pyrimidine nitrogen atoms and the ester oxygen atoms, which can participate in various intermolecular interactions [10].

The pyrimidine nitrogen atoms serve as potential hydrogen bond acceptors, capable of forming interactions with weak hydrogen bond donors such as aromatic C-H groups from neighboring molecules [10]. These interactions contribute to the overall crystal stability and influence the molecular packing arrangements [10]. The nitrogen atoms exhibit different basicity levels, with the N-1 and N-3 positions showing distinct hydrogen bonding preferences [10].

The carbonyl oxygen atoms of the ester groups represent strong hydrogen bond acceptors that can form interactions with various hydrogen bond donors in the crystal lattice [10]. These interactions may involve C-H···O contacts with aromatic and aliphatic hydrogen atoms from neighboring molecules [10]. The geometry and strength of these interactions depend on the spatial arrangement of molecules within the crystal structure [10].

The methoxy groups may participate in weak hydrogen bonding interactions, both as donors (through C-H contacts) and acceptors (through oxygen lone pairs) [10]. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing efficiency [10].

The formation of hydrogen bonding networks creates extended supramolecular architectures that stabilize the crystal structure. These networks may involve chains, sheets, or three-dimensional frameworks depending on the specific hydrogen bonding patterns and molecular orientations [10]. The strength and directionality of hydrogen bonds influence the mechanical properties and thermal stability of the crystalline material [10].

The analysis of hydrogen bonding patterns provides insights into the solid-state behavior of the compound, including its polymorphic potential and thermal expansion characteristics. The presence of multiple hydrogen bonding sites creates opportunities for different packing arrangements and potential polymorphic forms [10].

Conformational Isomerism

Conformational isomerism in Dimethyl 2-(2-pyrimidyl)malonate arises from the rotational freedom around specific bonds within the molecular structure. The compound exhibits several rotatable bonds that can adopt different orientations, leading to various conformational states with distinct energy profiles [12] [13].

The primary source of conformational flexibility involves the rotation around the C-C bond connecting the pyrimidine ring to the malonate moiety. This rotation creates different spatial arrangements of the pyrimidine ring relative to the ester groups, resulting in distinct conformational isomers [12] [13]. The energy barriers associated with this rotation depend on steric interactions between the pyrimidine ring and the ester groups [12] [13].

The malonate moiety itself exhibits conformational flexibility through rotation around the C-C bonds connecting the central carbon to the ester groups. These rotations can adopt various orientations, including eclipsed and staggered conformations, each with different energy profiles [12] [13]. The presence of the pyrimidine substituent influences the relative stabilities of these conformations through steric and electronic effects [12] [13].

The methoxy groups within the ester moieties possess rotational freedom around the C-O bonds, creating additional conformational possibilities. These rotations typically have low energy barriers and may exhibit rapid interconversion at ambient temperatures [12] [13]. The preferred orientations of the methoxy groups are influenced by crystal packing forces and intermolecular interactions [12] [13].

In the solid state, conformational selection occurs based on crystal packing requirements and intermolecular interaction optimization. The molecule likely adopts a specific conformation that maximizes intermolecular stabilization while minimizing steric conflicts [12] [13]. This conformational selection process influences the overall crystal structure and may lead to polymorphic behavior under different crystallization conditions [12] [13].

The conformational analysis provides insights into the molecular flexibility and dynamic behavior of Dimethyl 2-(2-pyrimidyl)malonate. Understanding these conformational preferences is crucial for predicting the compound's behavior in different environments and its potential applications in materials science and pharmaceutical research [12] [13].